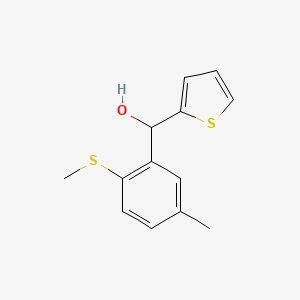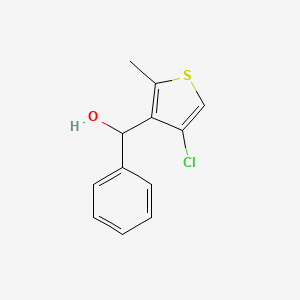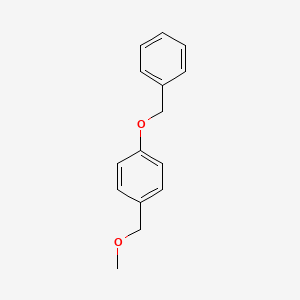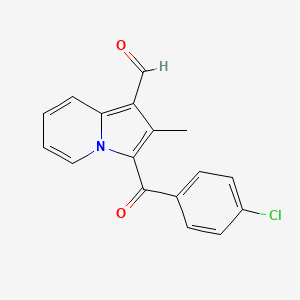
(5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol: is an organic compound with the molecular formula C13H14OS2 It is characterized by the presence of a thiophene ring and a phenyl ring substituted with methyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol typically involves the condensation of thiophene derivatives with substituted phenyl compounds. One common method is the reaction of 2-thiophenemethanol with 5-methyl-2-(methylthio)benzaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Applications De Recherche Scientifique
Chemistry: In chemistry, (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its structural features make it a useful probe for investigating biological processes .
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(2-Methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: This compound shares a similar structure but has a trifluoromethyl group instead of a methylthio group.
(5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol: This compound is structurally similar but may have different substituents on the phenyl or thiophene rings.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H14OS2 |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
(5-methyl-2-methylsulfanylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
Clé InChI |
ZTTFJYNCXFSNIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC)C(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)


![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)




![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)

